(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
The compound (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic molecule that combines a benzothiophene moiety with a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiophene Core: Starting with a halogenated thiophene, such as 3-chloro-6-fluorothiophene, undergoes cyclization with appropriate reagents to form the benzothiophene core.
Attachment of the Isoquinoline Moiety: The benzothiophene core is then reacted with a dihydroisoquinoline derivative under conditions that facilitate the formation of the methanone linkage. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Substitution: Halogen atoms in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for sulfoxidation.
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemical Research: Used in studies to understand enzyme interactions and receptor binding.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiophene moiety can engage in π-π stacking interactions, while the dihydroisoquinoline part can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-6-fluoro-1-benzothiophen-2-yl)methanone: Lacks the dihydroisoquinoline moiety, making it less complex.
(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.
Uniqueness
The combination of benzothiophene and dihydroisoquinoline in (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound in scientific research.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNOS/c19-16-14-6-5-13(20)9-15(14)23-17(16)18(22)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECLGWJPYSXYOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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